molecular formula C11H16ClNO B6211508 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2742656-13-7

6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6211508
CAS No.: 2742656-13-7
M. Wt: 213.70 g/mol
InChI Key: TWFCRUSYLIGWPS-UHFFFAOYSA-N
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Description

6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a methoxy group at the sixth position and a methyl group at the third position on the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline and methylating agents.

    Methylation: The methylation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline is carried out using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

    Hydrochloride Formation: The resulting 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinolines.

Scientific Research Applications

6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including neuroprotective and anti-inflammatory effects.

    Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves interaction with various molecular targets and pathways. It may act on neurotransmitter systems, modulate enzyme activity, or interact with cellular receptors to produce its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-1,2,3,4-tetrahydroisoquinoline
  • 3-methyl-1,2,3,4-tetrahydroisoquinoline
  • 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the specific positioning of its methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and development.

Biological Activity

6-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 2742656-13-7) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Biochemical Pathways
Tetrahydroisoquinolines are known to interact with various biological targets, including enzymes and receptors. The specific mechanisms through which 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Compounds in this class can inhibit enzymes involved in neurotransmitter metabolism and other biochemical pathways.
  • Receptor Modulation : Similar compounds have shown activity as antagonists or agonists at various receptor sites, including opioid receptors .

Antimicrobial Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that certain analogs can inhibit the growth of various bacteria and fungi. The structural modifications present in 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline may enhance its efficacy against specific pathogens.

Neuroprotective Effects

Tetrahydroisoquinolines have been investigated for their neuroprotective effects. They may play a role in preventing neuronal damage associated with neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress is of particular interest .

Anticancer Potential

There is growing evidence supporting the anticancer potential of tetrahydroisoquinoline derivatives. Research suggests that 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline may serve as a precursor for synthesizing novel anticancer agents. Its structural features allow for modifications that could enhance cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have highlighted the importance of specific functional groups in determining the biological activity of tetrahydroisoquinoline derivatives. For example:

CompoundActivityNotes
6-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinolineModerate antimicrobial activityEffective against Gram-positive bacteria
6-Methoxy-1,2,3,4-tetrahydroisoquinolineNeuroprotectiveReduces oxidative stress in neuronal cells
3-Methyl-1,2,3,4-tetrahydroisoquinolineAnticancerInduces apoptosis in cancer cell lines

These findings suggest that slight modifications in the chemical structure can significantly impact the compound's biological activity.

Clinical Implications

A study demonstrated that tetrahydroisoquinoline analogs exhibit selective binding to kappa-opioid receptors with promising results for pain management therapies. The unique binding affinity observed with these compounds opens avenues for developing new analgesics with fewer side effects compared to traditional opioids .

Properties

CAS No.

2742656-13-7

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-8-5-10-6-11(13-2)4-3-9(10)7-12-8;/h3-4,6,8,12H,5,7H2,1-2H3;1H

InChI Key

TWFCRUSYLIGWPS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=CC(=C2)OC.Cl

Purity

95

Origin of Product

United States

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